

Application Notes and Protocols for Testing Artemisinin Resistance in Plasmodium falciparum Isolates

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This document provides detailed protocols for assessing artemisinin resistance in Plasmodium falciparum isolates. The methodologies outlined are essential for the surveillance of drug resistance, the evaluation of new antimalarial compounds, and for research into the mechanisms of resistance.

Introduction

Artemisinin-based combination therapies (ACTs) are the cornerstone of treatment for uncomplicated P. falciparum malaria.[1] However, the emergence and spread of artemisinin resistance, characterized by delayed parasite clearance, threaten global malaria control efforts. [1][2] Monitoring this resistance is critical and is performed through a combination of in vitro/ex vivo phenotypic assays and molecular surveillance of genetic markers.[3][4]

The primary molecular marker associated with artemisinin resistance is mutations in the propeller domain of the PfKelch13 (K13) gene.[1][5] Phenotypically, resistance is assessed by measuring the survival of early ring-stage parasites after a short exposure to a potent artemisinin derivative, dihydroartemisinin (DHA).[2][6]

Key Methodologies for Assessing Artemisinin Resistance

Several key assays are utilized to characterize artemisinin resistance in *P. falciparum*:

- **Ring-stage Survival Assay (RSA):** The gold standard for phenotyping artemisinin resistance in vitro, this assay measures the survival rate of young, synchronized ring-stage parasites after a short pulse of DHA.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Standard in vitro Drug Susceptibility Assays:** These assays determine the 50% inhibitory concentration (IC₅₀) of antimalarial drugs, providing a quantitative measure of drug sensitivity.[\[9\]](#)[\[10\]](#) Common methods include the SYBR Green I-based fluorescence assay and the [³H]-hypoxanthine incorporation assay.[\[11\]](#)[\[12\]](#)
- **Molecular Analysis of Resistance Markers:** This involves sequencing the PfKelch13 gene to identify mutations associated with resistance.[\[13\]](#) Other genes, such as pfmdr1, may also be analyzed for their role in resistance to partner drugs.[\[3\]](#)[\[13\]](#)

Data Presentation: Comparative In Vitro Susceptibility Data

The following tables summarize quantitative data from various studies, providing a comparative overview of drug susceptibility in artemisinin-sensitive and -resistant *P. falciparum* isolates.

Table 1: Dihydroartemisinin (DHA) IC₅₀ Values and Ring-stage Survival Assay (RSA) Results for *P. falciparum* Isolates with Different PfK13 Genotypes.

Isolate/Strain	PfK13 Mutation	Mean RSA Survival Rate (%)	DHA IC50 (nM)	Reference(s)
NF54	Wild-type	< 1	4.2 ± 0.5	[14]
V555A	-	-	3.4 ± 0.3	[14]
Isolate with R561H	R561H	4.7 ± 1.5	14.1 ± 4.0	[14]
Isolate with A675V	A675V	1.4 ± 0.2	7.4 ± 3.3	[14]
Isolate with C469F	C469F	9.0 ± 1.6	6.9 ± 1.5	[14]
IPC_3663 (Sensitive)	-	0.9 ± 0.6	6.4 ± 4.8	[15]
IPC_4912 (Resistant)	-	31 ± 10	5.7 ± 3.1	[15]

Table 2: Comparison of Artesunate IC50 Values from Trophozoite Maturation Inhibition (TMI) and Standard 48-h Assays in Western Cambodia.

Assay Type	Mean Artesunate IC50 (ng/mL)	95% Confidence Interval
TMI (24-h)	6.8	5.2 - 8.3
Standard WHO (48-h)	1.5	1.2 - 1.8

This data highlights that the TMI assay, which focuses on the ring stage, is more sensitive in detecting artemisinin resistance compared to the standard 48-hour assay.[10][16]

Experimental Protocols

Protocol 1: In Vitro Culture of Plasmodium falciparum Asexual Erythrocytic Stages

This protocol describes the continuous in vitro culture of *P. falciparum* required for conducting drug susceptibility assays.

Materials:

- *P. falciparum* cryopreserved or fresh isolates
- Human erythrocytes (O+)
- Complete Culture Medium (CCM): RPMI 1640 medium supplemented with 25 mM HEPES, 10 µg/mL gentamycin, 0.5 mM hypoxanthine, 25 mM sodium bicarbonate, and 0.5% Albumax II or 10% human serum.[\[11\]](#)[\[17\]](#)[\[18\]](#)
- Gas mixture: 5% CO₂, 1% O₂, 94% N₂[\[11\]](#)
- Incubator at 37°C
- Sterile centrifuge tubes, pipettes, and culture flasks

Procedure:

- Thawing Cryopreserved Parasites:
 - Thaw the vial rapidly in a 37°C water bath.[\[17\]](#)
 - Transfer the contents to a centrifuge tube and slowly add 3.5% NaCl solution while gently mixing.
 - Centrifuge at 500 x g for 5 minutes and discard the supernatant.[\[17\]](#)
 - Wash the pellet twice with warm RPMI 1640.[\[17\]](#)
- Initiating and Maintaining Cultures:

- Resuspend the parasite pellet in CCM with uninfected erythrocytes to achieve a 0.5-1% parasitemia and a 5% hematocrit.[17]
- Place the culture flask in a modular incubator chamber, flush with the gas mixture, and incubate at 37°C.[19]
- Change the medium daily by gently aspirating the old medium and replacing it with fresh, pre-warmed CCM.[11][17]
- Monitor parasitemia daily by preparing a thin blood smear, staining with Giemsa, and counting infected red blood cells under a microscope.[11]
- Maintain the parasitemia below 6% by diluting the culture with fresh erythrocytes and CCM.[11]
- Synchronization of Parasite Cultures:
 - For assays requiring specific parasite stages (e.g., RSA), synchronization is necessary.
 - Treat the culture with 5% D-sorbitol to lyse mature parasite stages, leaving only ring-stage parasites.[6]
 - Alternatively, use magnetic-activated cell sorting (MACS) columns to isolate mature schizonts, which can then be co-cultured with fresh erythrocytes to obtain a highly synchronized 0-3 hour old ring-stage culture.[11][20]

Protocol 2: Ring-stage Survival Assay (RSA)

This assay is the benchmark for phenotyping artemisinin resistance.

Materials:

- Synchronized 0-3 hour post-invasion ring-stage *P. falciparum* culture
- Dihydroartemisinin (DHA)
- Dimethyl sulfoxide (DMSO)

- Complete Culture Medium (CCM)
- 96-well or 24-well culture plates[21]
- Giemsa stain
- Microscope

Procedure:

- Assay Setup:
 - Prepare a synchronized culture of 0-3 hour old ring-stage parasites at 0.2-1% parasitemia and 1.5-2% hematocrit.[6][21]
 - Prepare a 700 nM working solution of DHA in CCM. Use 0.1% DMSO in CCM as a control.[6]
 - In a culture plate, add the parasite culture to wells containing either 700 nM DHA or the DMSO control.[21]
- Drug Exposure and Incubation:
 - Incubate the plate for 6 hours in a gassed chamber at 37°C.[6][8]
 - After 6 hours, wash the cells three times with pre-warmed CCM to remove the drug.
 - Resuspend the cells in fresh CCM and continue incubation for another 66 hours.[6][8]
- Readout and Data Analysis:
 - At 72 hours post-initiation of the assay, prepare thin blood smears from both the DHA-treated and DMSO-treated wells.[21]
 - Stain the smears with Giemsa and determine the parasitemia by counting at least 10,000 erythrocytes for the DHA-treated sample and 2,000 for the control.[8][21]

- Calculate the percent survival as: (Parasitemia in DHA-treated wells / Parasitemia in DMSO-treated wells) x 100.
- A survival rate of $\geq 1\%$ is indicative of artemisinin resistance.

Protocol 3: SYBR Green I-based Drug Susceptibility Assay

This is a high-throughput method for determining the IC₅₀ of antimalarial drugs.

Materials:

- Synchronized ring-stage *P. falciparum* culture
- Antimalarial drugs of interest
- 96-well black, clear-bottom sterile plates
- SYBR Green I nucleic acid stain
- Lysis buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)[[11](#)]
- Fluorescence plate reader

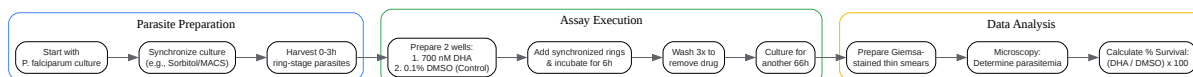
Procedure:

- Plate Preparation:
 - Prepare serial dilutions of the antimalarial drugs in CCM in a 96-well plate.
 - Add 100 μ L of synchronized ring-stage parasite culture (0.25% parasitemia, 10% hematocrit) to each well, resulting in a final hematocrit of 5%. [[11](#)]
 - Include drug-free and parasite-free controls.
- Incubation:
 - Incubate the plate for 72-96 hours in a gassed chamber at 37°C. [[11](#)]

- Lysis and Staining:
 - After incubation, freeze the plate at -80°C overnight to lyse the red blood cells.[11]
 - Thaw the plate at 37°C.[11]
 - Prepare a working solution of SYBR Green I in lysis buffer (e.g., 0.2 µL of stock SYBR Green I per 1 mL of lysis buffer).[11]
 - Add 100 µL of the SYBR Green I/lysis buffer solution to each well.[11]
 - Incubate at room temperature for 1 hour, protected from light.[11]
- Fluorescence Measurement and Data Analysis:
 - Measure the fluorescence using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[11]
 - Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.

Visualizations

Experimental Workflow Diagrams



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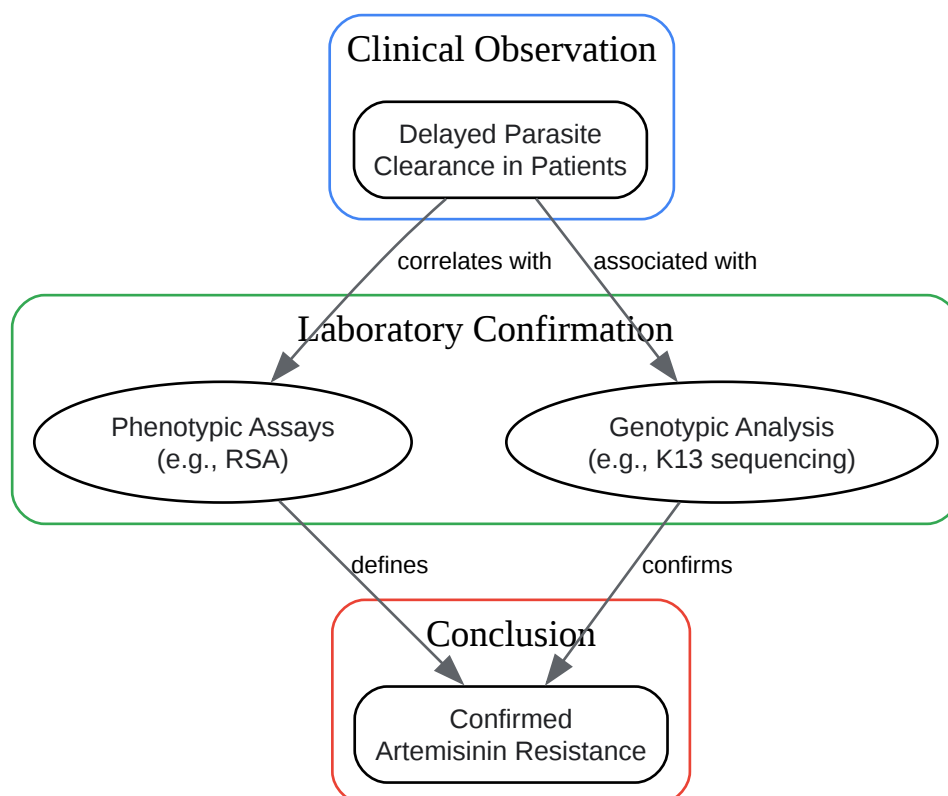
Caption: Workflow for the Ring-stage Survival Assay (RSA).



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Caption: Workflow for the SYBR Green I Drug Susceptibility Assay.

Logical Relationship Diagram



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Caption: Logical flow for confirming artemisinin resistance.

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